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Compound of Interest

Compound Name: PXL770

Cat. No.: B10858185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of PXL770, a first-in-class

direct allosteric activator of AMP-activated protein kinase (AMPK), across various species. The

data presented is compiled from preclinical and clinical studies, offering insights into its

therapeutic potential for a range of metabolic diseases.

Mechanism of Action
PXL770 directly activates AMP-activated protein kinase (AMPK), a crucial cellular energy

sensor.[1][2][3][4] AMPK activation plays a central role in regulating multiple metabolic

pathways, including glucose homeostasis, lipid metabolism, and inflammation.[3][4] By

allosterically binding to AMPK, PXL770 enhances its activity, leading to a cascade of

downstream effects that are beneficial in various disease models.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PXL770 and a general experimental

workflow for its evaluation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10858185?utm_src=pdf-interest
https://www.benchchem.com/product/b10858185?utm_src=pdf-body
https://www.benchchem.com/product/b10858185?utm_src=pdf-body
https://www.medchemexpress.com/pxl770.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8714938/
https://www.poxelpharma.com/en_us/investors/news-events/press-releases/detail/103/poxel-presents-complete-pxl770-phase-1-results-cardiac
https://www.poxelpharma.com/en_us/investors/news-events/press-releases/detail/155/poxel-announces-positive-pharmacokinetic-pk
https://www.poxelpharma.com/en_us/investors/news-events/press-releases/detail/103/poxel-presents-complete-pxl770-phase-1-results-cardiac
https://www.poxelpharma.com/en_us/investors/news-events/press-releases/detail/155/poxel-announces-positive-pharmacokinetic-pk
https://www.benchchem.com/product/b10858185?utm_src=pdf-body
https://www.benchchem.com/product/b10858185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PXL770 Mechanism of Action
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Caption: PXL770 directly activates AMPK, leading to beneficial downstream effects on lipid and

glucose metabolism, inflammation, and fibrosis.
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General Experimental Workflow

In Vitro Studies

In Vivo Studies

Clinical Trials
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Caption: A generalized workflow for evaluating PXL770, from in vitro cell-based assays to in

vivo animal models and human clinical trials.

Cross-Species Efficacy Data
The following tables summarize the key efficacy data for PXL770 across different species and

experimental models.

In Vitro Efficacy
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Species/Cell
Type

Model Key Findings IC50/EC50 Reference

Human
Primary

Hepatocytes

Inhibition of de

novo lipogenesis

(DNL)

2.6 µM [1][5]

Mouse
Primary

Hepatocytes

Inhibition of de

novo lipogenesis

(DNL)

2.8 µM [1][5]

Human
ALD Patient

Fibroblasts

Reduction of

C26:0 levels
3.1 µM [1]

Human
Primary Hepatic

Stellate Cells

Inhibition of TGF-

β-induced

activation

0.5-3.5 µM [1]

Canine

Madin-Darby

Canine Kidney

(MDCK) cells

Reduction of cyst

growth
Not Reported [6]

Human

ADPKD Patient

Kidney Epithelial

Cells

Reduction of cyst

growth
Not Reported [6]

Preclinical In Vivo Efficacy
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Species Model Dosage Duration
Key
Findings

Reference

Mouse
High-Fat Diet

(HFD)-fed

35-75 mg/kg,

p.o., twice

daily

6-8 weeks

Increased

glucose

infusion rate,

decreased

hepatic

glucose

production,

activated

AMPK in liver

and adipose

tissue,

reduced liver

steatosis,

inflammation,

and

ballooning.

[1]

Mouse

Diet-Induced

Obese (DIO)-

NASH

Not specified Not specified

Reduced liver

weight,

steatosis,

inflammation,

and

hepatocellula

r ballooning.

Decreased

expression of

fibrogenesis

genes.

[7][8]

Mouse Abcd1 KO (X-

linked

Adrenoleukod

ystrophy)

Not specified Not specified Normalized

plasma Very

Long-Chain

Fatty Acid

(VLCFA)

levels.

Reduced

[1][9][10]
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elevated

VLCFA levels

in the brain

(-25%) and

spinal cord

(-32%).

Improved

sciatic nerve

axonal

morphology

and

locomotor

function.

Rat

ZSF1

(Diabetic

Kidney

Disease)

Not specified Not specified

Improved

kidney

function and

albuminuria.

Ameliorated

left

ventricular

diastolic

cardiac

dysfunction.

[11]

Clinical Efficacy in Humans
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Trial Phase
Patient
Population

Dosage Duration
Key
Findings

Reference

Phase 1b

Overweight/o

bese with

NAFLD and

insulin

resistance

500 mg QD 4 weeks

Suppressed

hepatic de

novo

lipogenesis.

Improved

glycemic

parameters

and insulin

sensitivity.

[2]

Phase 2a

Presumed

NASH

patients (with

or without

T2DM)

500 mg QD 12 weeks

Significant

reduction in

mean liver fat

content

(-18% relative

decrease vs.

-0.7% in

placebo).

Greater effect

in patients

with T2DM

(-27%

reduction).

Significant

reduction in

ALT and

HbA1c.

[12]

Detailed Experimental Protocols
In Vitro De Novo Lipogenesis (DNL) Assay (Primary
Hepatocytes)

Cell Source: Primary hepatocytes were isolated from both human and mouse liver tissue.
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Treatment: Cells were treated with varying concentrations of PXL770.

Assay: De novo lipogenesis was measured by quantifying the incorporation of a labeled

acetate precursor into cellular lipids.

Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the

potency of PXL770 in inhibiting DNL.[1][5]

In Vivo Murine Model of Diet-Induced Obese (DIO)-NASH
Animal Model: Mice were fed a high-fat, high-fructose diet to induce obesity and features of

non-alcoholic steatohepatitis (NASH).

Drug Administration: PXL770 was administered orally to the treatment group, while the

control group received a vehicle.

Endpoint Analysis: After the treatment period, various parameters were assessed, including:

Liver Histology: Livers were sectioned and stained to evaluate steatosis, inflammation,

and ballooning, and a NAFLD Activity Score (NAS) was determined.

Biochemical Analysis: Liver triglycerides and plasma markers of liver injury (e.g., ALT)

were measured.

Gene Expression: The expression of genes involved in fibrosis (e.g., collagen) and

inflammation was analyzed.[3][7][8]

Human Phase 2a Clinical Trial in NASH (STAMP-NAFLD)
Study Design: A randomized, double-blind, placebo-controlled study.[13]

Participants: 120 patients with presumed NASH, with or without type 2 diabetes.

Intervention: Patients were randomized to receive PXL770 at different dosing regimens or a

placebo for 12 weeks.[13]

Primary Endpoint: The primary outcome was the relative change in liver fat content from

baseline, as measured by magnetic resonance imaging-proton density fat fraction (MRI-
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PDFF).[13]

Secondary Endpoints: Key secondary measures included changes in liver enzymes (e.g.,

ALT) and glycemic control (e.g., HbA1c).

Safety Assessment: The safety and tolerability of PXL770 were monitored throughout the

study.[13]

Conclusion
PXL770 has demonstrated consistent efficacy across a range of species, from in vitro cell-

based models to human clinical trials. Its direct activation of AMPK translates into significant

beneficial effects on lipid and glucose metabolism, inflammation, and fibrosis. The cross-

species data supports the continued development of PXL770 as a promising therapeutic agent

for metabolic diseases such as NASH, NAFLD, and potentially other conditions characterized

by metabolic dysregulation. The observed efficacy in both rodent models and human subjects

highlights the translational potential of this novel therapeutic approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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